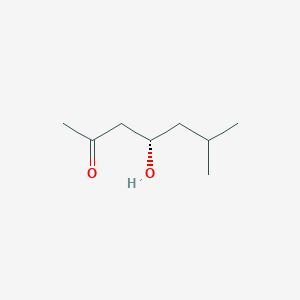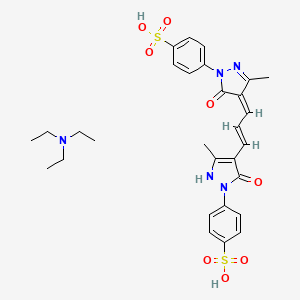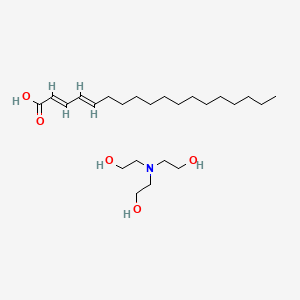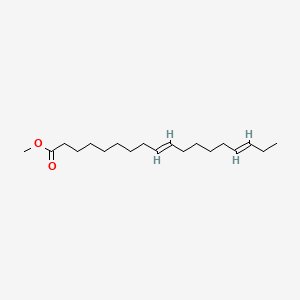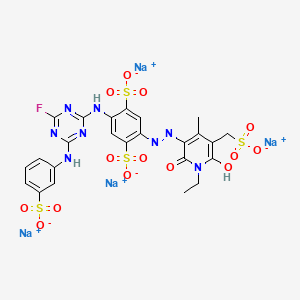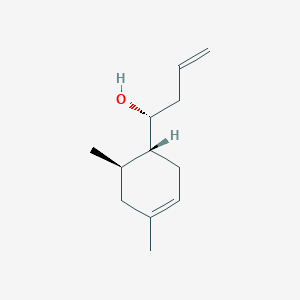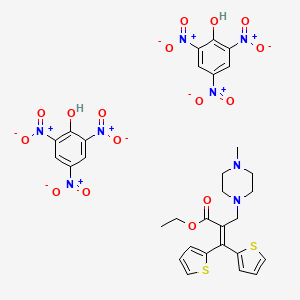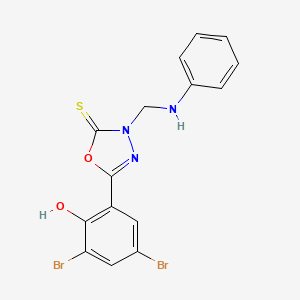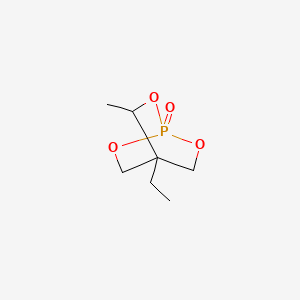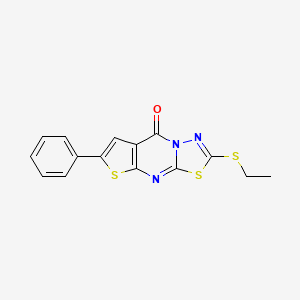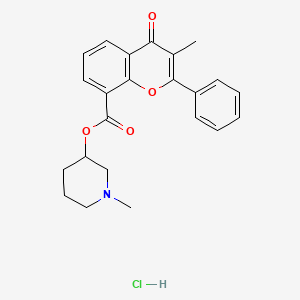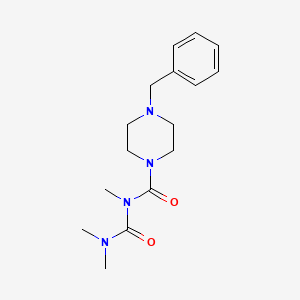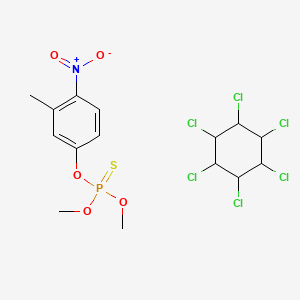
Galition plus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Galition plus” is a non-systemic insecticide with contact and inhalation action, primarily used to control wireworm larvae. It is produced by Galenika Fitofarmacija and contains the active ingredient tefluthrin, which belongs to the pyrethroid class of insecticides .
Vorbereitungsmethoden
The preparation of “Galition plus” involves the synthesis of tefluthrin. Tefluthrin is synthesized through a series of chemical reactions that involve the formation of the pyrethroid structure. The industrial production of tefluthrin typically involves the following steps:
Synthesis of the intermediate compounds: This involves the preparation of the key intermediates required for the formation of tefluthrin.
Formation of the pyrethroid structure: The intermediates are then reacted under specific conditions to form the pyrethroid structure.
Purification: The final product is purified to remove any impurities and ensure the desired level of purity.
Analyse Chemischer Reaktionen
“Galition plus” undergoes several types of chemical reactions, including:
Oxidation: Tefluthrin can undergo oxidation reactions, which may lead to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, leading to the formation of reduced forms of tefluthrin.
Substitution: Tefluthrin can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
“Galition plus” has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of pyrethroid insecticides.
Biology: Researchers use “this compound” to study the effects of pyrethroid insecticides on various biological systems, including insects and other organisms.
Medicine: It is used in research to understand the potential health effects of pyrethroid exposure on humans and animals.
Industry: “this compound” is used in the agricultural industry to control pests and improve crop yields.
Wirkmechanismus
The mechanism of action of “Galition plus” involves the disruption of sodium ion flow through ion channels on the nerve membrane. This disruption leads to prolonged opening of the ion channels, resulting in the blockage of nerve fiber conductivity. In insects, this causes ataxia (trembling, irregular movement) and lack of coordination .
Vergleich Mit ähnlichen Verbindungen
“Galition plus” is unique among pyrethroid insecticides due to its specific formulation and mode of action. Similar compounds include:
Permethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.
Cypermethrin: A widely used pyrethroid insecticide with a broader spectrum of activity.
Deltamethrin: Known for its high potency and effectiveness against a wide range of insect pests.
Each of these compounds has its own unique properties and applications, making “this compound” a valuable addition to the range of available insecticides.
Eigenschaften
CAS-Nummer |
67147-96-0 |
|---|---|
Molekularformel |
C15H18Cl6NO5PS |
Molekulargewicht |
568.1 g/mol |
IUPAC-Name |
dimethoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/C9H12NO5PS.C6H6Cl6/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3;7-1-2(8)4(10)6(12)5(11)3(1)9/h4-6H,1-3H3;1-6H |
InChI-Schlüssel |
AUGAEMHFLNOXDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-].C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


